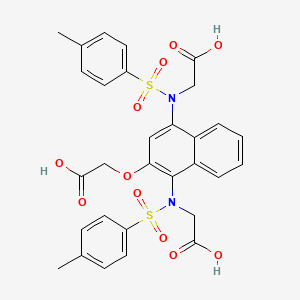
Cyp51/PD-L1-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyp51/PD-L1-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers and researchers. the general approach involves the use of organic synthesis techniques to construct the molecular framework of the compound .
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed due to proprietary reasons. The production process likely involves large-scale organic synthesis techniques, purification steps, and quality control measures to ensure the compound’s purity and efficacy .
化学反应分析
Types of Reactions
Cyp51/PD-L1-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, potentially modifying the compound’s activity.
Substitution: Substitution reactions, where one functional group is replaced by another, are common in the chemical modification of this compound
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The specific conditions, such as temperature, pressure, and reaction time, depend on the desired chemical transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include modified versions of the original compound with altered chemical and biological properties .
科学研究应用
Cyp51/PD-L1-IN-4 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies involving the inhibition of cytochrome P450 enzymes and the development of new antifungal agents
Biology: In biological research, this compound is used to study the mechanisms of fungal infections and the role of PD-L1 in immune responses
Medicine: The compound has potential therapeutic applications in treating fungal infections and modulating immune responses in various diseases
Industry: This compound is used in the development of new antifungal drugs and immune checkpoint inhibitors
作用机制
Cyp51/PD-L1-IN-4 exerts its effects by inhibiting both CYP51 and PD-L1. CYP51 is an enzyme involved in the biosynthesis of sterols, which are essential components of fungal cell membranes. By inhibiting CYP51, the compound disrupts the synthesis of ergosterol, leading to fungal cell death .
PD-L1 is an immune checkpoint protein that plays a role in suppressing the immune response. By inhibiting PD-L1, this compound enhances the immune system’s ability to recognize and attack cancer cells .
相似化合物的比较
Similar Compounds
Posaconazole: A triazole antifungal agent that also targets CYP51.
Itraconazole: Another triazole antifungal that inhibits CYP51.
Fluconazole: A short-tailed triazole antifungal that targets CYP51.
Voriconazole: A triazole antifungal with a similar mechanism of action.
Uniqueness
Cyp51/PD-L1-IN-4 is unique in its dual-target inhibition of both CYP51 and PD-L1, making it a valuable compound for both antifungal and immunomodulatory research.
属性
分子式 |
C27H28N4O3 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[3-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C27H28N4O3/c1-20-23(11-7-13-25(20)22-9-4-3-5-10-22)17-34-24-12-6-8-21(14-24)15-29-26(27(32)33-2)16-31-19-28-18-30-31/h3-14,18-19,26,29H,15-17H2,1-2H3/t26-/m0/s1 |
InChI 键 |
HCSILABHNVKAFW-SANMLTNESA-N |
手性 SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC=CC(=C3)CN[C@@H](CN4C=NC=N4)C(=O)OC |
规范 SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC=CC(=C3)CNC(CN4C=NC=N4)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methyl phosphate](/img/structure/B12386520.png)













